4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
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Overview
Description
4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is an organic compound that features both fluorine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves a multi-step process:
Formation of the imine: The initial step involves the condensation of 4-fluoroaniline with 4-formylbenzoic acid under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 4-chlorocinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl (2E)-3-(4-fluorophenyl)-2-propenoate
- 4-{(E)-[(4-bromophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
- 4-{(E)-[(4-methylphenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
Uniqueness
The unique combination of fluorine and chlorine substituents in 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H15ClFNO2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)iminomethyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H15ClFNO2/c23-18-6-1-16(2-7-18)5-14-22(26)27-21-12-3-17(4-13-21)15-25-20-10-8-19(24)9-11-20/h1-15H/b14-5+,25-15? |
InChI Key |
WTRSNEROJQVXIL-CTTWKOHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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